An In-depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine: Structure, Properties, and Synthetic Potential
An In-depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized for its significant therapeutic potential. As a bioisostere of purines, this chemical motif has been the foundation for developing a wide array of pharmacologically active molecules, including kinase inhibitors and agents with anti-inflammatory, antiviral, and anticancer properties.[1] This guide focuses on a specific, less-explored derivative, 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, providing a comprehensive overview of its chemical structure, predicted properties, potential synthetic routes, and its promise as a versatile building block in medicinal chemistry.
Chemical Structure and Physicochemical Properties
3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is a bicyclic heteroaromatic compound. The core structure consists of a pyrimidine ring fused with an imidazole ring. The numbering of the ring system places the bromine atom at position 3 and the chlorine atom at position 7.
Table 1: Physicochemical Properties of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine and a Related Analog
| Property | 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine (Predicted) | 8-bromo-5-chloro-imidazo[1,2-c]pyrimidine (Experimental/Supplier Data) |
| Molecular Formula | C₆H₃BrClN₃ | C₆H₃BrClN₃ |
| Molecular Weight | 232.46 g/mol | 232.47 g/mol [2][3] |
| Monoisotopic Mass | 229.91989 Da | Not specified |
| InChIKey | FYWFJPNRYNRXPJ-UHFFFAOYSA-N | ZIEPMURXMHFKFQ-UHFFFAOYSA-N |
| Purity | Not applicable | 95%[3] |
| Appearance | Likely a solid | Solid |
| Storage | Not specified | Refrigerated storage |
Predicted data for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is derived from computational models. Data for the related analog is sourced from chemical suppliers and databases.
Synthesis and Reactivity: A Strategic Approach
The synthesis of the imidazo[1,2-c]pyrimidine core is typically achieved through the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound, a reaction known as the Chichibabin cyclization.[4] A plausible synthetic route for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine can be proposed based on this established methodology.
Proposed Synthetic Pathway:
A potential starting material for this synthesis would be 2-amino-4-chloropyrimidine. The challenge lies in the selection of a suitable three-carbon α-halocarbonyl synthon that would lead to the desired 3-bromo substitution. A possible reactant could be a 1,2-dicarbonyl compound that is subsequently halogenated, or a related reactive species.
Hypothetical Experimental Protocol: Synthesis of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine
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Step 1: Preparation of a suitable α-halocarbonyl precursor. This may involve the bromination of a protected 1,2-dicarbonyl compound.
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Step 2: Cyclocondensation Reaction. To a solution of 2-amino-4-chloropyrimidine in a suitable solvent such as ethanol or DMF, the α-halocarbonyl precursor is added. The reaction mixture is then heated to reflux for several hours.
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Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.
Reactivity and Potential for Derivatization:
The presence of two different halogen atoms at distinct positions on the imidazo[1,2-c]pyrimidine core makes this molecule a highly valuable scaffold for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions.
The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5] This differential reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 7-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules and the generation of chemical libraries for drug discovery.
Caption: Proposed synthesis and derivatization of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.
Potential Applications in Drug Discovery
The imidazopyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities.
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Kinase Inhibition: Many imidazopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazopyridine scaffold, a close relative, has also been extensively explored for kinase inhibitory activity.[7][8] Given this precedent, 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine serves as an excellent starting point for the design of novel kinase inhibitors.
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Anticancer and Anti-inflammatory Activity: The inhibition of specific kinases, such as p38 MAP kinase by imidazopyrimidines, has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis.[6] Furthermore, the structural similarity of imidazopyrimidines to purine bases allows them to interact with various enzymes and receptors involved in cancer pathways.[1]
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Antimicrobial and Antiviral Agents: Various derivatives of the imidazo[1,2-a]pyrimidine scaffold have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10] The ability to readily functionalize the core structure allows for the optimization of antimicrobial potency.
Caption: Imidazo[1,2-c]pyrimidines as potential kinase inhibitors in cellular signaling.
Conclusion
While 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is a relatively under-explored compound, its chemical structure positions it as a highly promising and versatile building block for the synthesis of novel bioactive molecules. The differential reactivity of its halogen substituents offers a strategic advantage for the creation of diverse chemical libraries. Based on the extensive research into the broader family of imidazopyrimidines, derivatives of this compound are likely to exhibit interesting pharmacological properties, particularly as kinase inhibitors for applications in oncology and inflammatory diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to unlock its full potential in drug discovery and development.
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